rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans
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Overview
Description
rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans: is a synthetic compound that belongs to the class of cyclopropane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes may include:
Cyclopropanation: Using diazo compounds and transition metal catalysts to form the cyclopropane ring.
Aminoethylation: Introducing the aminoethyl group through nucleophilic substitution or addition reactions.
Hydrochloride Formation: Converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro or nitrile group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions at the amino or carboxylate groups.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles like amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as acting as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or modulating cellular functions. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, cis
- rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate free base
- rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate acetate
Uniqueness
rac-methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate hydrochloride, trans is unique due to its specific stereochemistry and functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
Properties
Molecular Formula |
C7H14ClNO2 |
---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(2-aminoethyl)cyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-7(9)6-4-5(6)2-3-8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
YDNAZTBSZCEUMF-KGZKBUQUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]1CCN.Cl |
Canonical SMILES |
COC(=O)C1CC1CCN.Cl |
Origin of Product |
United States |
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